Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methanol in the presence of an acid catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other functional derivatives.
Scientific Research Applications
Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxaspiro[2.5]octane-2-carboxylate: A similar compound with a slightly different structure and molecular weight.
1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-: Another related compound with distinct chemical properties.
Uniqueness
Methyl 4,6-dimethyl-1-oxaspiro[2Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H18O3 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-7-4-5-11(8(2)6-7)9(14-11)10(12)13-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
GDMNOWZSYFUTAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C1)C)C(O2)C(=O)OC |
Origin of Product |
United States |
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